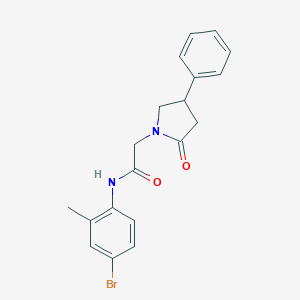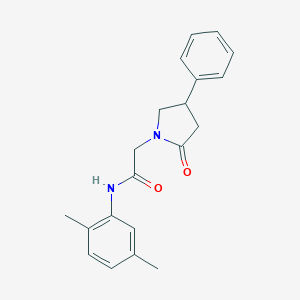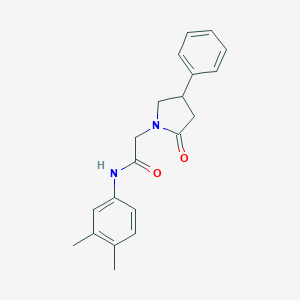![molecular formula C28H31N5O2S B283673 N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283673.png)
N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide, also known as BB-UVB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which are known to play a key role in the development and progression of various diseases. Additionally, N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to have a protective effect on various organs, including the liver and kidneys, and to improve cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide is its ability to scavenge free radicals and inhibit the production of ROS, which makes it a valuable tool for studying the role of oxidative stress in various diseases. However, one of the limitations of using N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration methods for N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide in various experimental settings.
Métodos De Síntesis
N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 2-(2,4-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]thiourea in the presence of triethylamine to form the desired product.
Aplicaciones Científicas De Investigación
N-{[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-(2,4-dimethylphenoxy)acetamide has been studied extensively for its potential applications in the medical and pharmaceutical industries. It has been shown to have significant antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular disease.
Propiedades
Fórmula molecular |
C28H31N5O2S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
N-[[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C28H31N5O2S/c1-5-6-7-21-9-11-22(12-10-21)33-31-24-15-19(3)23(16-25(24)32-33)29-28(36)30-27(34)17-35-26-13-8-18(2)14-20(26)4/h8-16H,5-7,17H2,1-4H3,(H2,29,30,34,36) |
Clave InChI |
RKWKCNPRWVRHCH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=C(C=C(C=C4)C)C)C |
SMILES canónico |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=S)NC(=O)COC4=C(C=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2,4-Dichlorobenzyl)amino]-1-propanol](/img/structure/B283594.png)
![1-[(Z)-[3-methyl-1-(3-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]-3-(2-phenylethyl)urea](/img/structure/B283597.png)
![(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B283600.png)
![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-[(3-methylanilino)methylidene]pyrazol-3-one](/img/structure/B283601.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[4-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B283603.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}butan-1-amine](/img/structure/B283605.png)
![(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
![4-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B283611.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
![(5Z)-1-benzyl-4-methyl-2,6-dioxo-5-[[[4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]amino]methylidene]pyridine-3-carbonitrile](/img/structure/B283613.png)